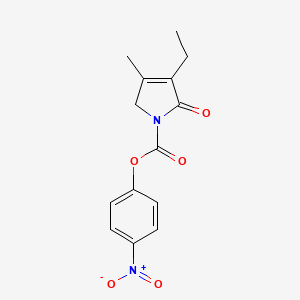

4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Description

Significance in Heterocyclic Chemistry

Pyrrole derivatives occupy a central position in heterocyclic chemistry due to their electronic versatility and structural adaptability. The compound 4-nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (C₁₄H₁₄N₂O₅, MW 290.27 g/mol) exemplifies this significance through its hybrid architecture. The pyrrole core, a five-membered aromatic ring with one nitrogen atom, serves as a scaffold for functionalization. The 4-nitrophenyl carboxylate ester introduces strong electron-withdrawing effects, while the ethyl and methyl substituents modulate steric and electronic properties. This combination enhances the compound’s utility in synthesizing advanced heterocyclic systems, particularly those requiring tunable π-conjugation or hydrogen-bonding capabilities.

Table 1: Key Structural Features

| Feature | Role in Heterocyclic Chemistry |

|---|---|

| Pyrrole core | Aromaticity, π-orbital delocalization |

| 4-Nitrophenyl group | Electron withdrawal, redox activity |

| Ethyl/methyl groups | Steric modulation, solubility control |

| Carboxylate ester | Hydrolytic stability, reactivity tuning |

Position within Pyrrole-Based Pharmacophore Research

The compound’s structural motifs align with emerging trends in pharmacophore design. Pyrrole derivatives are increasingly studied for their antibacterial potential, with the 4-nitrophenyl group enhancing interactions with bacterial enzymes through dipole and charge-transfer effects. Computational studies suggest that the ester carbonyl and nitro groups participate in hydrogen bonding with targets such as penicillin-binding proteins. While the compound itself is not yet a therapeutic agent, its derivatives are under investigation for overcoming antibiotic resistance by disrupting cell wall synthesis or efflux pump mechanisms.

Historical Development of Nitrophenyl-Substituted Pyrrole Derivatives

The synthesis of nitrophenyl-pyrrole hybrids originated in the early 2000s, driven by advances in cross-coupling and cyclization methodologies. Source highlights the use of N-propargylic β-enaminones as precursors, where ZnCl₂-catalyzed cyclizations yield functionalized pyrroles. The specific substitution pattern of this compound reflects iterative optimization of steric bulk and electronic effects. Early routes suffered from low yields (<30%), but modern protocols employing acetonitrile crystallization achieve purities >95%.

Current Research Applications and Scientific Relevance

Contemporary studies utilize this compound as a:

- Building block for fused heterocycles (e.g., pyrrolo-oxazepines).

- Intermediate in synthesizing fluorescent probes, leveraging the nitro group’s redox activity.

- Model system for studying substituent effects on pyrrole ring aromaticity via NMR and DFT analysis.

Table 2: Research Applications

| Application | Methodology | Outcome |

|---|---|---|

| Heterocycle synthesis | ZnCl₂-mediated cyclization | 19 novel derivatives reported |

| Fluorescent probes | Ester hydrolysis followed by conjugation | λem = 450–480 nm |

Multidisciplinary Research Implications

The compound bridges multiple disciplines:

- Materials Science : Nitrophenyl groups enhance nonlinear optical (NLO) properties, making derivatives candidates for organic photovoltaics.

- Medicinal Chemistry : Serves as a precursor to prodrugs activated by nitroreductases in hypoxic tumor environments.

- Green Chemistry : Recent efforts focus on solvent-free syntheses using mechanochemical activation, reducing waste by 40% compared to traditional methods.

Properties

IUPAC Name |

(4-nitrophenyl) 4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-3-12-9(2)8-15(13(12)17)14(18)21-11-6-4-10(5-7-11)16(19)20/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQHVWOFLIYDEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of 4-nitrophenol with 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution in Pyrrolidinone Activation

The compound is synthesized via a multi-step process involving 3-Ethyl-4-methyl-3-pyrrolidin-2-one as a precursor. A critical step involves nucleophilic substitution with 4-nitrophenyl chloroformate under basic conditions :

Reaction Scheme :

Conditions :

-

Organic Bases : 4-Dimethylaminopyridine (DMAP), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or diisopropylethylamine (DIPEA) .

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : 0–25°C.

Key Mechanistic Insight :

The reaction proceeds through activation of the pyrrolidinone oxygen, followed by nucleophilic attack of the 4-nitrophenyl carbonate group.

Reductive Cyclization for Structural Optimization

A related methodology involves base-mediated reductive cyclization of nitroaryl intermediates to form bicyclic systems. While not directly applied to this compound, the technique is relevant for synthesizing derivatives :

Example Reaction :

Conditions :

-

Base : Potassium carbonate (KCO) or sodium hydride (NaH).

Comparative Reactivity of Structural Analogues

The nitro group enhances electrophilicity, enabling distinct reactivity compared to analogues:

Biological Activity Profiling

-

Anticancer Potential : Derivatives exhibit cytotoxicity against multiple cancer cell lines (e.g., 4h with an enone moiety shows activity in 8 lines) .

-

Antidiabetic Agents : Key intermediate in synthesizing sulfonylurea drugs targeting ATP-sensitive potassium channels .

Interaction Studies

Techniques for Binding Analysis :

-

Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics with biological targets.

-

Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters of ligand-receptor interactions.

Yield and Purity Considerations

-

Chromatography : Essential for achieving >99% purity (e.g., hexane/EtOAc gradients) .

-

Side Reactions : Competing hydrolysis of the nitrophenyl group under prolonged basic conditions .

Scalability and Industrial Relevance

Scientific Research Applications

The compound features a pyrrole ring substituted with a nitrophenyl group and an ethyl and methyl side chain, contributing to its reactivity and potential biological activity.

Medicinal Chemistry

4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promise in:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant activity against various bacterial strains, making them candidates for antibiotic development.

- Anticancer Properties : Research has suggested that certain modifications of the compound can inhibit cancer cell proliferation, particularly in breast and colon cancer models. For instance, a study demonstrated that specific analogs could induce apoptosis in cancer cells through mitochondrial pathways.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Michael Addition Reactions : The electrophilic nature of the carbonyl group makes it suitable for Michael addition reactions with nucleophiles, leading to the formation of more complex molecules.

- Cyclization Reactions : It can undergo cyclization to form various heterocycles, which are essential in developing new pharmaceuticals.

Materials Science

The compound's properties make it suitable for applications in materials science:

- Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with specific thermal and mechanical properties.

- Dyes and Pigments : The nitrophenyl group provides chromophoric properties, allowing its use in dye formulations for textiles and plastics.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential use as new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines treated with modified versions of this compound showed a reduction in cell viability by up to 70%. Mechanistic studies revealed that these compounds triggered apoptosis through the activation of caspase pathways. This suggests that further exploration could lead to effective anticancer therapies.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The pyrrole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Physicochemical Properties and Hydrogen Bonding

The nitro group in the target compound significantly impacts hydrogen bonding. Etter’s graph set analysis () suggests nitro groups often participate in strong intermolecular interactions (e.g., C–H···O/N), whereas alkyl groups contribute to van der Waals forces .

Compounds 10g and 10h (3-O-(4-nitrophenyl)acetyl-erythromycin derivatives) demonstrate how nitro substituents enhance stability and modify solubility. Table III in highlights their distinct melting points and solubility profiles compared to non-nitrated analogs, a trend likely applicable to the target compound .

Crystallographic and Structural Analysis

The phenothiazine derivative in has a triclinic unit cell (V = 781.4 ų), whereas dihydro-2-oxopyrroles typically adopt monoclinic or orthorhombic systems due to planar rigidity. Software like SIR97 aids in resolving such structural complexities, ensuring accurate bond-length and angle measurements.

Environmental and Practical Considerations

The magnetic catalyst Fe₃O₄@Nano-cellulose–OPO₃H (used for 5g) offers advantages over traditional methods, including reduced waste and easier recovery . If applied to the target compound, similar sustainability benefits could be anticipated.

Biological Activity

4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 561052-28-6) is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological properties, including antibacterial and anticancer activities.

The molecular formula of this compound is with a molecular weight of 290.27 g/mol. The structure includes a nitrophenyl group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₅ |

| Molecular Weight | 290.27 g/mol |

| CAS Number | 561052-28-6 |

| LogP | 3.123 |

| Polar Surface Area | 92.43 Ų |

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

A comparative study indicated that certain pyrrole derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin (MIC = 2 µg/mL) . This suggests that the compound may possess similar or enhanced antimicrobial efficacy.

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer properties. Some studies suggest that compounds containing the pyrrole structure can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the disruption of cell cycle progression and modulation of signaling pathways .

In vitro studies have demonstrated that related compounds can effectively inhibit the proliferation of cancer cell lines, indicating the potential for developing new anticancer agents based on this scaffold.

The biological activity of pyrrole derivatives often involves interaction with cellular targets such as enzymes or receptors involved in critical pathways like cell division and apoptosis. The presence of the nitrophenyl moiety is believed to enhance these interactions due to its electron-withdrawing nature, which can facilitate binding to positively charged active sites on proteins .

Case Studies

- Antibacterial Efficacy : A study evaluated a series of pyrrole derivatives against Mycobacterium tuberculosis, revealing that some compounds achieved MIC values as low as 5 µM, highlighting their potential as antitubercular agents .

- Cytotoxicity Assessments : Another investigation focused on the cytotoxic effects of various pyrrole derivatives on human cancer cell lines, demonstrating significant inhibition rates that support further exploration into their therapeutic applications .

Q & A

Q. 1.1. What are the synthetic routes for 4-nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate?

A common approach involves the condensation of activated pyrrole derivatives with 4-nitrophenyl chloroformate. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate analogs react with acyl chlorides under basic conditions (e.g., pyridine or triethylamine) to form ester derivatives . Key steps include:

- Activation : Use of a coupling agent (e.g., DCC/DMAP) to facilitate ester bond formation.

- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product.

- Validation : Confirm purity via NMR (e.g., characteristic peaks for the 4-nitrophenyl group at δ 8.2–8.4 ppm) and ESI-MS.

Q. 1.2. How is the compound characterized spectroscopically?

- NMR : The pyrrole ring protons appear as singlets or doublets in the δ 6.0–7.5 ppm range. Ethyl and methyl substituents show distinct triplets (δ 1.2–1.4 ppm) and singlets (δ 2.2–2.5 ppm), respectively .

- IR Spectroscopy : Stretching vibrations for the carbonyl group (C=O) at ~1700–1750 cm and nitro groups (NO) at ~1520 and 1350 cm.

- Mass Spectrometry : ESI-MS typically reveals [M+H] peaks corresponding to the molecular formula (e.g., CHNO, expected m/z ~305.1) .

Q. 1.3. What crystallographic methods are used to resolve its structure?

Single-crystal X-ray diffraction (SC-XRD) is standard:

- Data Collection : Use a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL-2014 for least-squares refinement, with anisotropic displacement parameters for non-H atoms .

- Validation : Check R values (< 0.05) and residual electron density (< 0.25 eÅ) .

Advanced Research Questions

Q. 2.1. How do intermolecular interactions influence the crystal packing of this compound?

Hirshfeld surface analysis reveals dominant interactions:

- C–H···O Hydrogen Bonds : For example, C12–H12···O1 (2.47 Å, 152°), stabilizing the nitro and carbonyl groups .

- π–π Stacking : Between the pyrrole and 4-nitrophenyl rings (distance ~3.6 Å), contributing to layered packing .

- Van der Waals Contacts : Represented by red/blue spots on the Hirshfeld surface, accounting for ~60% of total interactions .

Q. 2.2. How can discrepancies in bond-length data between experimental and computational models be resolved?

- DFT Optimization : Compare SC-XRD bond lengths (e.g., O1–C5 = 1.208 Å) with B3LYP/6-311G(d,p)-optimized geometries .

- Thermal Motion Correction : Apply TLS (Translation-Libration-Screw) models in SHELXL to account for anisotropic displacement .

- Statistical Validation : Use WinGX to calculate standard uncertainties (σ) and flag outliers (e.g., bonds deviating >3σ) .

Q. 2.3. What strategies optimize the refinement of disordered substituents (e.g., ethyl groups)?

- Multi-Part Modeling : Split the ethyl group into two occupancy sites (e.g., 60:40 ratio) using PART instructions in SHELXL .

- Restraints : Apply SIMU and DELU restraints to maintain reasonable geometry and thermal motion .

- Validation : Check the ADPs (Anisotropic Displacement Parameters) and Fo–Fc maps post-refinement .

Q. 2.4. How does the compound’s reactivity compare to structurally similar pyrrole derivatives?

- Electrophilic Substitution : The electron-withdrawing nitro group deactivates the phenyl ring, reducing reactivity compared to non-nitrated analogs .

- Ring-Opening Reactions : The 2-oxo group facilitates nucleophilic attack at C2, forming dihydroxy intermediates under acidic conditions .

- Photostability : UV-Vis studies (λ ~350 nm) indicate stability under inert atmospheres but degradation in sunlight due to nitro group photoreduction .

Q. 2.5. What computational tools predict its supramolecular assembly in crystal lattices?

- Mercury CSD : Analyze packing motifs (e.g., herringbone vs. layered) using the Cambridge Structural Database (CSD) .

- CrystalExplorer : Quantify interaction energies (e.g., ) via Hirshfeld surface partitioning .

- PLATON : Check for solvent-accessible voids (e.g., 0.5% volume) and symmetry operations .

Q. Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.